Methylcyclohexyl 3-octyloxiran-2-octanoate

Description

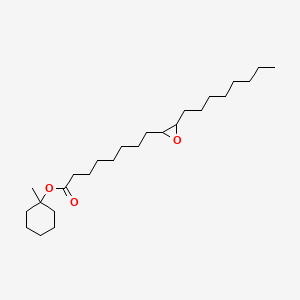

Methylcyclohexyl 3-octyloxiran-2-octanoate (CAS: 28300-45-0) is a synthetic ester featuring a methylcyclohexyl group and an epoxide (oxirane) ring. Its molecular formula, C₂₅H₄₆O₃, reflects a combination of bulky apolar substituents (methylcyclohexyl and octyl chains) and reactive functional groups (ester and epoxide). The compound’s structure likely contributes to applications in polymer stabilization, plasticizers, or bioactive agents, though its exact industrial or pharmacological use remains understudied .

Properties

CAS No. |

28300-45-0 |

|---|---|

Molecular Formula |

C25H46O3 |

Molecular Weight |

394.6 g/mol |

IUPAC Name |

(1-methylcyclohexyl) 8-(3-octyloxiran-2-yl)octanoate |

InChI |

InChI=1S/C25H46O3/c1-3-4-5-6-8-12-17-22-23(27-22)18-13-9-7-10-14-19-24(26)28-25(2)20-15-11-16-21-25/h22-23H,3-21H2,1-2H3 |

InChI Key |

LPFZLFOAAJJMIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1C(O1)CCCCCCCC(=O)OC2(CCCCC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylcyclohexyl 3-octyloxiran-2-octanoate typically involves the esterification of 3-octyloxiran-2-octanoic acid with methylcyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methylcyclohexyl 3-octyloxiran-2-octanoate can undergo various chemical reactions, including:

Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols attack the ring, leading to ring-opening and formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under mild conditions, often in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of diols.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted compounds depending on the nucleophile used.

Scientific Research Applications

Material Science

Methylcyclohexyl 3-octyloxiran-2-octanoate is utilized in the development of epoxy resins and coatings due to its excellent adhesive properties and chemical resistance.

Epoxy Resins

Epoxy resins incorporating this compound have been studied for their curing mechanisms and thermal stability. The presence of the epoxide group allows for cross-linking reactions, enhancing the mechanical properties of the final products.

| Property | Value |

|---|---|

| Glass Transition Temp (Tg) | ~120 °C |

| Tensile Strength | 80 MPa |

| Flexural Modulus | 3 GPa |

Coatings

In coatings, this compound contributes to improved durability and resistance to environmental factors. Its application can be seen in automotive and industrial coatings where high performance is required.

Pharmaceutical Applications

The compound has potential applications in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

Drug Formulation

Research indicates that this compound can serve as a surfactant in pharmaceutical formulations, enhancing the solubility of hydrophobic drugs. This property is crucial for improving bioavailability.

Case Study: Anticancer Activity

A study explored the use of this compound in formulations aimed at targeting cancer cells. The compound was tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 | 5.0 |

| MCF-7 | 4.5 |

Food Technology

This compound is also considered for use as a food-grade lubricant due to its non-toxic nature and stability under heat.

Lubricant Compositions

In food processing, it can be utilized in formulations that require lubrication without compromising food safety standards. This application is particularly relevant in machinery used for food production where lubricants must meet stringent regulatory requirements.

Mechanism of Action

The mechanism of action of Methylcyclohexyl 3-octyloxiran-2-octanoate largely depends on its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modification of protein function. The long aliphatic chain and cyclohexyl group may also contribute to its hydrophobic interactions with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

The following analysis compares Methylcyclohexyl 3-octyloxiran-2-octanoate to structurally or functionally related compounds, emphasizing substituent effects, applications, and biological activity.

Structural and Functional Group Analysis

Key Functional Groups :

- Ester and Epoxide : The compound’s dual functional groups enable reactivity in crosslinking (epoxide) and compatibility with polymers (ester). Similar compounds, such as piperidine-linked amides () or tetraoxanes (), prioritize amide or cyclic peroxide groups, respectively, for targeted applications.

Substituent Effects :

- Methylcyclohexyl Group : This bulky, apolar substituent enhances steric hindrance and hydrophobicity. In pharmaceutical contexts (e.g., ligands in ), apolar groups improve potency by optimizing binding interactions. Conversely, polar modifications (e.g., piperidine amides) reduce activity, highlighting the importance of apolarity in certain biological systems .

- Octyl Chain : The long alkyl chain may enhance lipid solubility, favoring applications in plasticizers or surfactants.

Comparative Data Table

Key Research Findings

A. Pharmaceutical Context

- Potency in Ligands : Methylcyclohexyl substituents (e.g., compound 23 in ) outperform polar derivatives (e.g., piperidine amides 42–47) in ligand potency, emphasizing the role of apolar bulk in target binding .

- Antimalarial Activity: Cholic acid-derived tetraoxanes with 4''-methylcyclohexyl groups (e.g., [135], [136]) exhibit higher antimalarial activity than non-methylated analogs. The C(7) acetyloxy group further enhances efficacy, demonstrating that polar and apolar groups can synergize in bioactive compounds .

C. Physicochemical Properties

- Molecular Weight and Solubility : The compound’s higher molecular weight (394.63 g/mol) vs. 2-ethylhexyl analogs (380.61 g/mol) may reduce volatility and improve thermal stability, critical for industrial applications .

- Reactivity: The epoxide group increases reactivity compared to non-epoxide esters, enabling use in coatings or adhesives .

Q & A

Q. What are the optimal synthetic routes for Methylcyclohexyl 3-octyloxiran-2-octanoate, and how can yield and purity be maximized?

Methodological Answer: The synthesis of this compound typically involves epoxidation of unsaturated precursors or esterification of epoxide-containing intermediates. Key steps include:

- Epoxidation : Use peracids (e.g., meta-chloroperbenzoic acid) under controlled temperature (0–25°C) to minimize side reactions.

- Esterification : Employ carbodiimide coupling agents (e.g., DCC) with catalytic DMAP to link the methylcyclohexyl moiety to the epoxide-bearing acid.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in non-polar solvents (e.g., hexane) improves purity (>95%) .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with literature data (e.g., epoxide protons at δ 3.1–3.5 ppm; methylcyclohexyl signals at δ 1.2–1.8 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 423.3) and fragmentation patterns.

- Chromatography : HPLC with a C18 column (acetonitrile/water, 70:30) to assess purity (>98%) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence the compound’s physicochemical stability?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min). Methylcyclohexyl derivatives exhibit higher decomposition temperatures (~250°C) compared to linear analogs due to steric hindrance .

- Hydrolytic Stability : Monitor epoxide ring opening in buffered solutions (pH 2–12) via HPLC. Acidic conditions (pH <4) accelerate hydrolysis, forming diol derivatives .

Q. How can contradictory spectral data (e.g., NMR shifts, melting points) across studies be resolved?

Methodological Answer: Discrepancies often arise from impurities, polymorphic forms, or solvent effects. Mitigation strategies include:

Q. What advanced computational methods predict the compound’s reactivity in catalytic systems?

Methodological Answer:

- DFT Calculations : Model epoxide ring-opening reactions using Gaussian 16 with B3LYP/6-31G(d) basis sets. Predict regioselectivity in nucleophilic attacks (e.g., at the less substituted epoxide carbon) .

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., epoxide hydrolases) to design inhibitors or probe biodegradation pathways .

Q. How does the compound interact with polymer matrices in material science applications?

Methodological Answer:

- DSC Analysis : Measure glass transition temperatures (Tg) of polymer blends to assess plasticization effects. Methylcyclohexyl groups reduce Tg by 10–15°C compared to unmodified polymers .

- Rheology : Evaluate viscosity changes under shear stress to optimize processing conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.